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Abstract
Nazartinib (also known as EGF-816) is a third-generation, irreversible, mutant-selective

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the

treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As an orally

administered agent, its bioavailability is a critical determinant of its clinical efficacy and safety

profile. This technical guide provides an in-depth overview of the initial studies on the

bioavailability of Nazartinib Mesylate, summarizing key pharmacokinetic data from preclinical

and clinical investigations. It includes detailed experimental protocols where available, data

presented in structured tables, and visualizations of the relevant signaling pathway and

experimental workflows to facilitate a comprehensive understanding for researchers and drug

development professionals.

Introduction
Nazartinib is designed to selectively target sensitizing EGFR mutations (such as L858R and

exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This

selectivity aims to enhance the therapeutic window by minimizing off-target toxicities. The oral

route of administration offers convenience for patients, making the characterization of its oral

bioavailability a cornerstone of its development program. This document synthesizes the

currently available public domain data on the bioavailability and pharmacokinetics of

Nazartinib Mesylate.
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Preclinical Bioavailability and Pharmacokinetics
Initial preclinical studies have indicated that Nazartinib possesses favorable pharmacokinetic

properties, including good oral bioavailability in animal models.

Quantitative Data
Published preclinical studies explicitly stating the absolute oral bioavailability (F%) of Nazartinib

are limited in the public domain. However, qualitative descriptions and related pharmacokinetic

parameters from studies in mice, rats, and dogs provide valuable insights. One source

indicates that Nazartinib has "good oral bioavailability in mice".[3] It is also reported to have a

moderate volume of distribution and low to moderate clearance in rodents.[3] In dogs,

Nazartinib exhibited high clearance and a high volume of distribution.[3]

Parameter Species Value/Description Citation

Oral Bioavailability

(F%)
Mouse Good [3]

Volume of Distribution Rodents Moderate [3]

Clearance Rodents Low to Moderate [3]

Volume of Distribution Dog High [3]

Clearance Dog High [3]

Table 1: Summary of

Preclinical

Pharmacokinetic

Properties of

Nazartinib.

Experimental Protocols
Detailed experimental protocols for the determination of preclinical bioavailability are not

extensively published. However, based on standard practices for similar small molecule

inhibitors, a general methodology can be outlined.

Typical Protocol for Oral Bioavailability Assessment in Rodents:
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Animal Models: Male and female mice (e.g., CD-1 or BALB/c) and rats (e.g., Sprague-

Dawley or Wistar) are commonly used.[4][5]

Housing and Acclimatization: Animals are housed in controlled environments with standard

diet and water ad libitum, and acclimatized for a minimum period before the study.

Dosing:

Intravenous (IV) Administration: A single dose of Nazartinib Mesylate, dissolved in a

suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent), is

administered via a tail vein to a cohort of animals to determine the plasma concentration-

time profile after IV administration.

Oral (PO) Administration: A single dose of Nazartinib Mesylate, formulated as a solution

or suspension in a vehicle like 0.5% methylcellulose, is administered by oral gavage to a

separate cohort of animals.[5]

Blood Sampling: Serial blood samples are collected from the animals at predetermined time

points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated by

centrifugation and stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of Nazartinib are determined using a validated

bioanalytical method, typically high-performance liquid chromatography coupled with tandem

mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic

parameters such as the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for

both IV and PO routes.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

formula:

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Clinical Bioavailability and Pharmacokinetics
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The clinical pharmacokinetics of Nazartinib have been evaluated in phase I and II clinical trials,

primarily in patients with advanced EGFR-mutant NSCLC.

Quantitative Data
The pivotal phase 1 study (NCT02108964) investigated Nazartinib at various dose levels.[6]

While the full pharmacokinetic dataset is not publicly available in a tabular format, the study

established a recommended phase 2 dose (RP2D) of 150 mg once daily.[6][7]

Parameter
Patient
Population

Dose Value Citation

Recommended

Phase 2 Dose

Adults with

EGFR-mutant

NSCLC

Once Daily 150 mg [6][7]

Table 2:

Recommended

Clinical Dosing

for Nazartinib.

Further pharmacokinetic data may be available within the supplementary materials of the

primary publications from the NCT02108964 trial published in The Lancet Respiratory Medicine

in 2020 and the European Journal of Cancer in 2022, though this information was not

accessible through the performed searches.

Experimental Protocols
The clinical trial protocol for the phase 1/2 study (NCT02108964) provides insights into the

methodology for assessing the clinical pharmacokinetics of Nazartinib.

Clinical Pharmacokinetic Assessment Protocol (NCT02108964):

Study Design: An open-label, multicenter, dose-escalation (phase 1) and dose-expansion

(phase 2) study.[6]

Patient Population: Adult patients with locally advanced or metastatic NSCLC with

documented EGFR mutations.[6]
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Dosing: Nazartinib was administered orally once daily in continuous 28-day cycles at doses

ranging from 75 mg to 350 mg.[6]

Pharmacokinetic Sampling: Blood samples for the determination of Nazartinib plasma

concentrations were collected at pre-specified time points, including pre-dose (trough) and at

various times post-dose on specific days of the treatment cycles.

Bioanalytical Method: Plasma concentrations of Nazartinib were measured using a validated

LC-MS/MS method.

Pharmacokinetic Parameters: The collected data were used to determine key

pharmacokinetic parameters, including but not limited to:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Apparent clearance (CL/F)

Apparent volume of distribution (Vd/F)

Terminal half-life (t1/2)

Visualizations
Signaling Pathway
Nazartinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by mutant

EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization

and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation

creates docking sites for adaptor proteins, leading to the activation of downstream signaling

pathways that promote cell proliferation, survival, and invasion. The primary pathways

implicated are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and

the JAK-STAT pathway.[8][9][10] Nazartinib, by binding to the ATP-binding site of mutant

EGFR, blocks this autophosphorylation and subsequent downstream signaling.
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Figure 1: Simplified EGFR Signaling Pathway and the Mechanism of Action of Nazartinib.

Experimental Workflow for Bioavailability Assessment
The determination of oral bioavailability involves a series of well-defined experimental steps,

from animal preparation to data analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Preparation

Dosing

Sample Collection & Processing

Bioanalysis & Data Interpretation

Select Animal Model
(e.g., Mice, Rats)

Acclimatize Animals

Fast Animals Overnight

Administer IV Dose
(Tail Vein)

Administer PO Dose
(Oral Gavage)

Serial Blood Sampling

Centrifuge for Plasma

Store Plasma at -80°C

LC-MS/MS Analysis of
Nazartinib Concentration

Non-Compartmental
Pharmacokinetic Analysis

Calculate Oral
Bioavailability (F%)

Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Oral Bioavailability Studies.
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Conclusion
The initial studies on Nazartinib Mesylate suggest that it possesses favorable pharmacokinetic

properties, including good oral bioavailability in preclinical models, which supports its clinical

development as an oral therapeutic agent. While detailed quantitative data on absolute

bioavailability in the public domain is sparse, the clinical studies have established a well-

tolerated and effective oral dose for patients with EGFR-mutant NSCLC. Further publication of

the complete pharmacokinetic datasets from the pivotal clinical trials would be invaluable to the

research community for a more comprehensive understanding of Nazartinib's disposition in

humans. The provided diagrams offer a clear visualization of Nazartinib's mechanism of action

within the EGFR signaling pathway and the standard experimental procedures for assessing

oral bioavailability, serving as a useful resource for researchers in the field of oncology drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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